5'-AMP monohydrate

Overview

Description

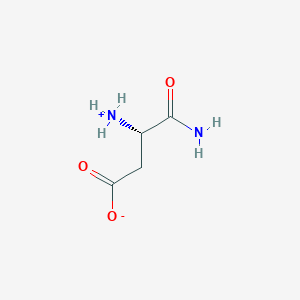

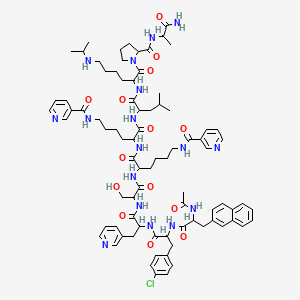

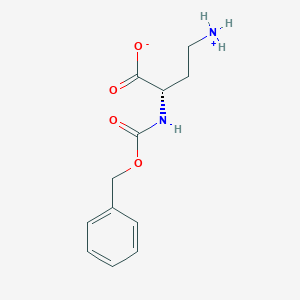

5’-AMP monohydrate, also known as Adenosine 5’-monophosphate monohydrate, is a purine ribonucleoside monophosphate . It is an ester of phosphoric acid and the nucleoside adenosine . It is an activator of a class of protein kinases known as AMP-activated protein kinase (AMPK) .

Synthesis Analysis

5’-AMP monohydrate can be synthesized from yeast . It can also be produced from ADP by the myokinase (adenylate kinase) reaction when the ATP reservoir in the cell is low .Molecular Structure Analysis

The molecular formula of 5’-AMP monohydrate is C10H14N5O7P . The molecular weight is 365.24 g/mol . The InChI key is ZOEFQKVADUBYKV-MCDZGGTQSA-N .Chemical Reactions Analysis

5’-AMP monohydrate plays a significant role in many cellular metabolic processes. It is interconverted to adenosine triphosphate (ATP) and adenosine diphosphate (ADP) .Physical And Chemical Properties Analysis

5’-AMP monohydrate is a white crystalline powder . It is soluble in 1 M NH4OH and water . It has a density of 2.32 g/mL .Scientific Research Applications

1. Role in Cellular Energy Homeostasis

5'-adenosine monophosphate (AMP)-activated protein kinase (AMPK) is pivotal in maintaining cellular energy homeostasis. It regulates various metabolic and physiological processes and is dysregulated in chronic diseases such as obesity, inflammation, diabetes, and cancer. AMPK's diverse molecular mechanisms and physiological conditions that regulate its activity make it a promising target for disease prevention and treatment (Jeon, 2016).

2. Enzymatic Determination in Biochemistry and Clinical Chemistry

Adenosine-5'-diphosphate (ADP) and 5'-AMP are used in enzymatic determination methodologies in biochemistry and clinical chemistry. They are essential in estimating ADP and AMP levels in various assay systems, which is critical for understanding metabolic pathways and disease states (Jaworek, Gruber, & Bergmeyer, 1974).

3. Non-Enzymatic Oligomerization in Prebiotic Chemistry

3',5' cyclic AMP can undergo non-enzymatic oligomerization under dehydrating conditions, supporting the possibility of the origin of genetic materials from non-elaborately pre-activated monomer compounds in prebiotic chemistry (Costanzo et al., 2016).

4. Application in Meat Tenderization

AMP is used as a flavor enhancer in meat and poultry soups. Its application in meat tenderization involves dissociation of actomyosin into myosin and actin, improving the meat's tenderness and other quality traits. This application highlights AMP's potential in food science and technology (Wang et al., 2016).

5. Affinity Chromatography in DNA Polymerase Studies

AMP is used as a ligand for affinity chromatography of DNA polymerases with intrinsic 3' to 5' exonuclease activities. This application helps in the purification and analysis of these enzymes, important in molecular biology and genetic engineering (Lee & Whyte, 1984).

Mechanism of Action

properties

IUPAC Name |

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEFQKVADUBYKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4r)-1-[(Benzyloxy)carbonyl]-4-hydroxy-l-proline](/img/structure/B7803098.png)

![[(2S)-1-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]azanium;chloride](/img/structure/B7803101.png)

![Ruthenium(2+), bis(2,2'-bipyridine-kappaN1,kappaN1')[1-[[(4'-methyl[2,2'-bipyridin]-4-yl-kappaN1,kappaN1')carbonyl]oxy]-2,5-pyrrolidinedione]-, (OC-6-33)-, hexafluorophosphate(1-) (1:2)](/img/structure/B7803107.png)

![3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazino-3-hydropyrimidin-2-one](/img/structure/B7803123.png)